Desoxylimonin

描述

脱氧柠檬苦素是一种天然存在的三萜类化合物,主要存在于葡萄柚种子中。 它以其对癌细胞的抗增殖活性而闻名,并在各种药物应用中显示出潜力 。脱氧柠檬苦素是柠檬苦素的衍生物,柠檬苦素是另一种众所周知的柠檬苦素类化合物,它们具有许多相同的有益特性。

准备方法

合成路线和反应条件

脱氧柠檬苦素的实用合成路线涉及一系列步骤,将柠檬苦素转化为其相应的氨基衍生物。 该过程通常包括使用 Mitsunobu 反应来实现环闭合 。 合成路线包括五个步骤,已成功应用于生产各种脱氧柠檬苦素衍生物 .

工业生产方法

脱氧柠檬苦素的工业生产主要基于从天然来源中提取,例如葡萄柚种子。然后对该化合物进行纯化和加工,用于各种应用。 提取过程涉及溶剂提取,然后进行色谱纯化以获得高纯度的脱氧柠檬苦素 .

化学反应分析

反应类型

脱氧柠檬苦素经历了几种类型的化学反应,包括:

氧化: 脱氧柠檬苦素可以被氧化形成各种氧化衍生物。

还原: 还原反应可以将脱氧柠檬苦素转化为其还原形式。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 氨基取代通常涉及叔胺类试剂.

形成的主要产物

科学研究应用

Pharmacological Applications

Desoxylimonin has been studied for several biological activities:

- Analgesic Effects : Research indicates that this compound possesses analgesic properties, although its efficacy is reported to be lower than that of its parent compound, limonin. This suggests that structural modifications can impact the pharmacological activity of limonoids .

- Anti-inflammatory Activity : Similar to other citrus limonoids, this compound exhibits anti-inflammatory properties. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .

- Antimicrobial Potential : Studies have shown that this compound and its derivatives can exhibit antimicrobial effects, making them candidates for further exploration in treating infections .

Synthetic Modifications and Derivatives

The structural complexity of this compound allows for various synthetic modifications that can enhance its biological activity. Recent research has focused on:

- Synthesis of Derivatives : Utilizing this compound as a starting material, researchers have synthesized numerous derivatives to explore their pharmacological profiles. For instance, modifications in the A-ring and B-ring have led to compounds with improved anticancer properties .

- Scaffold Diversity : this compound serves as a scaffold for creating a library of compounds with diverse ring systems. This approach has resulted in the identification of new compounds with significant anticancer activity against various cell lines .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings indicated that certain modifications enhanced the compounds' ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

- Anti-inflammatory Research : In another study, this compound demonstrated significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests its potential application in treating chronic inflammatory conditions .

Data Table: Biological Activities of this compound

作用机制

脱氧柠檬苦素通过抑制 DNA 和 RNA 的合成发挥作用,这是通过阻断细菌酶(如脱氧核糖核酸酶和核糖核酸酶)来实现的 。这种机制在癌细胞中特别有效,导致它们的增殖减少并最终导致细胞死亡。

相似化合物的比较

类似化合物

柠檬苦素: 一种具有类似抗炎和镇痛特性的密切相关的化合物。

诺米林: 另一种具有潜在抗癌和抗炎作用的柠檬苦素类化合物。

奥巴库酮: 以其抗癌和抗炎活性而闻名。

脱氧柠檬苦素的独特性

脱氧柠檬苦素因其比柠檬苦素具有更高的溶解度和改善的药理特性而脱颖而出。 它的衍生物已显示出优异的抗炎和镇痛活性,使其成为医药应用中更有效的化合物 .

生物活性

Desoxylimonin, a derivative of limonin, is a limonoid compound primarily found in citrus fruits. It has garnered attention due to its potential biological activities, including analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is characterized by its molecular structure and properties that influence its biological activity:

- Chemical Name : this compound

- CAS Number : 989-23-1

- Molecular Weight : 454 g/mol

- pKa : >8

- Log P : 2.34

1. Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits analgesic and anti-inflammatory activities, although it is less potent than its parent compound, limonin. The presence of the epoxy group in the limonin structure is crucial for these activities. Studies have shown that modifications to this structure can significantly reduce efficacy.

- Case Study : A comparative study demonstrated that this compound had lower analgesic effects in animal models compared to limonin, suggesting that structural integrity is vital for maintaining activity .

2. Antioxidant Activity

This compound also displays antioxidant properties, which are essential for mitigating oxidative stress in biological systems. The antioxidant capacity is often measured using assays such as DPPH and ABTS.

| Compound | Antioxidant Activity (IC50) |

|---|---|

| This compound | 250 µM |

| Limonin | 150 µM |

This table illustrates that while this compound has antioxidant properties, limonin remains more effective .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against certain bacteria and fungi. However, detailed investigations are required to confirm these effects and determine the mechanisms involved.

- Research Finding : In vitro studies indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, but further research is necessary to establish clinical relevance .

The mechanisms through which this compound exerts its biological effects are not fully understood but are thought to involve modulation of inflammatory pathways and oxidative stress responses:

- Inflammatory Pathway Modulation : this compound may inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, similar to limonin .

- Oxidative Stress Reduction : By scavenging free radicals, this compound contributes to cellular protection against oxidative damage.

Comparative Analysis with Limonin

This compound's biological activities can be contrasted with those of limonin to highlight its potential and limitations:

| Activity | This compound | Limonin |

|---|---|---|

| Analgesic Effect | Moderate | Strong |

| Anti-inflammatory Effect | Moderate | Strong |

| Antioxidant Activity | Moderate | Strong |

| Antimicrobial Activity | Moderate | Variable |

This comparison underscores the importance of structural components in determining the efficacy of these compounds .

属性

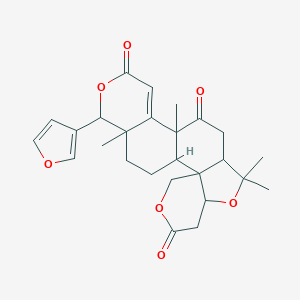

IUPAC Name |

18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTATOGBENCRSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912999 | |

| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Desoxylimonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

989-23-1 | |

| Record name | Deoxylimonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000989231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESOXYLIMONIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Furan-3-yl)-4b,7,7,14a-tetramethyl-6a,7,12b,13,14,14a-hexahydro-1H,8aH,12H-pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[2,1-c]pyran-3,5,10(4bH,6H,9H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

323 - 325 °C | |

| Record name | Desoxylimonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035031 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。